molecular formula C18H17N3O3 B11495339 6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11495339
M. Wt: 323.3 g/mol
InChI Key: WFEYXSMSLILRMA-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or neuroprotective agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-(4-nitrophenyl)-1,3-benzothiazole
  • 4-hydroxy-2-quinolones
  • Substituted 1,3,5-triazine derivatives

Uniqueness

Compared to similar compounds, 6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline stands out due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

6-methoxy-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H17N3O3/c1-24-13-6-7-16-15(10-13)14-8-9-19-17(18(14)20-16)11-2-4-12(5-3-11)21(22)23/h2-7,10,17,19-20H,8-9H2,1H3

InChI Key

WFEYXSMSLILRMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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